molecular formula C13H13N B14235913 2-Benzylidene-4-methylpent-3-enenitrile CAS No. 243119-08-6

2-Benzylidene-4-methylpent-3-enenitrile

Cat. No.: B14235913
CAS No.: 243119-08-6
M. Wt: 183.25 g/mol
InChI Key: YPPFWGFQAOTAPB-UHFFFAOYSA-N
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Description

2-Benzylidene-4-methylpent-3-enenitrile is an organic compound characterized by a benzylidene group attached to a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylidene-4-methylpent-3-enenitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between benzaldehyde and malononitrile in the presence of a base catalyst such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol at room temperature, yielding the desired product with high selectivity .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of solid catalysts like hydrotalcites has been explored to make the process more environmentally friendly and efficient .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylidene-4-methylpent-3-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: Benzylamine.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

2-Benzylidene-4-methylpent-3-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Benzylidene-4-methylpent-3-enenitrile exerts its effects involves interaction with various molecular targets. For instance, its potential anticancer activity is linked to the inhibition of matrix metalloproteinases and kinases, which play a role in cell proliferation and metastasis . The compound may also interact with specific receptors and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 2-Benzylidene-4-methylpent-3-enenitrile stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its promising biological activities make it a compound of significant interest in various research fields.

Properties

CAS No.

243119-08-6

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

2-benzylidene-4-methylpent-3-enenitrile

InChI

InChI=1S/C13H13N/c1-11(2)8-13(10-14)9-12-6-4-3-5-7-12/h3-9H,1-2H3

InChI Key

YPPFWGFQAOTAPB-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=CC1=CC=CC=C1)C#N)C

Origin of Product

United States

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